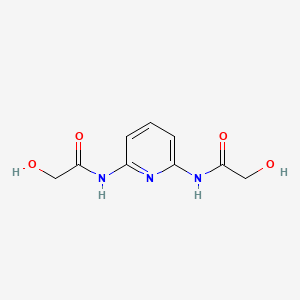![molecular formula C17H14ClN3OS B5703321 4-methoxybenzaldehyde [4-(4-chlorophenyl)-5-isothiazolyl]hydrazone](/img/structure/B5703321.png)
4-methoxybenzaldehyde [4-(4-chlorophenyl)-5-isothiazolyl]hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxybenzaldehyde [4-(4-chlorophenyl)-5-isothiazolyl]hydrazone, commonly known as MCI-186, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MCI-186 belongs to the family of isothiazolones, which are known for their antioxidant and neuroprotective properties.
Mécanisme D'action
The exact mechanism of action of MCI-186 is not fully understood. However, it is believed that MCI-186 exerts its neuroprotective effects by scavenging free radicals and reducing oxidative stress. MCI-186 also inhibits the activity of matrix metalloproteinases, which are enzymes that are involved in the breakdown of the extracellular matrix and contribute to neuronal damage.
Biochemical and Physiological Effects:
MCI-186 has been shown to have several biochemical and physiological effects. It reduces the production of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress. MCI-186 also increases the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase. Additionally, MCI-186 reduces inflammation and apoptosis, which are processes that contribute to neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of MCI-186 is its neuroprotective and antioxidant properties, which make it a promising candidate for the treatment of neurological disorders. MCI-186 is also relatively easy to synthesize and purify, which makes it accessible for laboratory experiments. However, one of the limitations of MCI-186 is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of MCI-186 is not fully understood, which can make it challenging to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on MCI-186. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of MCI-186. Another area of interest is the optimization of the therapeutic potential of MCI-186 by identifying its specific targets and mechanisms of action. Additionally, there is a need for more in-depth studies on the pharmacokinetics and pharmacodynamics of MCI-186 to determine its safety and efficacy in humans. Finally, there is a need for more clinical trials to evaluate the therapeutic potential of MCI-186 in various neurological disorders.
Méthodes De Synthèse
The synthesis of MCI-186 involves the reaction of 4-methoxybenzaldehyde and 4-(4-chlorophenyl)-5-isothiazolone hydrazine. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent such as ethanol. The product is then purified using column chromatography to obtain pure MCI-186.
Applications De Recherche Scientifique
MCI-186 has been extensively studied for its neuroprotective and antioxidant properties. It has been shown to protect neurons from oxidative stress and reduce neuronal damage in various animal models of neurological disorders such as cerebral ischemia, traumatic brain injury, and spinal cord injury. MCI-186 has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,2-thiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-22-15-8-2-12(3-9-15)10-19-21-17-16(11-20-23-17)13-4-6-14(18)7-5-13/h2-11,21H,1H3/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCXVVKPHRXHOA-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=C(C=NS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=C(C=NS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-{3-[(4-bromophenoxy)methyl]-4-methoxybenzylidene}acetohydrazide](/img/structure/B5703239.png)








![methyl 3-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B5703303.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3,4-dimethoxybenzylidene)acetohydrazide](/img/structure/B5703307.png)
![2-methyl-3-(1-naphthyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5703327.png)
![N-[2-(acetylamino)-5-methoxyphenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5703338.png)
